Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate
Description
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate is a fluorinated ester derivative featuring a piperidine ring and a 4-fluorophenyl group attached to a central propanoate backbone. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
Molecular Formula |
C16H22FNO2 |
|---|---|
Molecular Weight |
279.35 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C16H22FNO2/c1-2-20-16(19)11-15(13-7-9-18-10-8-13)12-3-5-14(17)6-4-12/h3-6,13,15,18H,2,7-11H2,1H3 |
InChI Key |
NDIXCODQDYSFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate typically involves:
- Construction of the propanoate backbone with appropriate substitution.
- Introduction of the 4-fluorophenyl group.
- Incorporation of the piperidin-4-yl substituent.
- Final esterification or maintenance of the ethyl ester functionality.
Reported Synthetic Routes
Epoxy Ester Route and Subsequent Ring Opening
One approach, as illustrated in the supplementary information from the Royal Society of Chemistry, involves the preparation of chiral epoxy esters such as (R)-methyl 3-(4-fluorophenyl)-3-((S)-oxiran-2-yl)propanoate, followed by ring-opening reactions to introduce the piperidine moiety. The process includes:
- Synthesis of racemic 3-substituted epoxy esters.
- Reaction with nucleophiles (e.g., piperidine derivatives) under controlled temperature conditions (0 °C to 25 °C).
- Purification by column chromatography using silica gel and solvent systems such as petroleum ether and ethyl acetate in varying ratios.
This method yields chiral epoxy esters and corresponding γ-butyrolactones, which can be further transformed into the target compound by nucleophilic substitution or ring-opening with piperidine derivatives.
Michael Addition Followed by α-Alkylation
Another synthetic strategy involves Michael addition of a piperidine intermediate to an acrylate derivative, followed by α-alkylation to introduce the 4-fluorophenyl group. For example, a Boc-protected piperidin-4-one intermediate undergoes:
- Michael addition with tert-butyl acrylate under mild conditions to form a propanoate intermediate.
- Selective fluorination at the aromatic ring via metallation and reaction with fluorinating agents.
- Subsequent deprotection and esterification steps to yield the ethyl ester derivative.
This route is advantageous for its regioselectivity and the ability to introduce fluorine substituents efficiently.
Palladium-Catalyzed Cross-Coupling and Substitution Reactions
In related compounds, palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira couplings) have been employed to attach aryl groups to piperidine-containing intermediates. Although specific examples for this compound are limited, analogous methodologies suggest that:
Comparative Data Table of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxy Ester Ring-Opening | Epoxy ester synthesis → nucleophilic ring-opening | ~49 | Chiral control, mild conditions | Multi-step, requires chiral intermediates |
| Michael Addition + α-Alkylation | Michael addition of piperidine → fluorination → esterification | 40-65 | Regioselective fluorination, scalable | Requires metallation and fluorinating agents |
| Pd-Catalyzed Cross-Coupling | Halogenated piperidine intermediate → Suzuki coupling → deprotection | Variable | Versatile for aryl substitutions | Sensitive to reaction conditions, protective groups needed |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the fluorophenyl ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Substituted Thiazolidinone Derivatives
- Ethyl 3-[2-(4-fluorophenyl)-4-oxothiazolidin-3-yl]propanoate (): Structure: Contains a 4-oxothiazolidinone ring instead of a piperidine. Synthesis Yield: 82% (higher than other thiazolidinone analogs). Properties: IR peaks at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (thiazolidinone C=O). Significance: Demonstrates how heterocyclic replacements (thiazolidinone vs. piperidine) alter electronic profiles and synthetic accessibility .
AstraZeneca’s Difluorophenyl Analogs
- Ethyl (3R)-3-(3,5-difluorophenyl)-3-[1-(methylsulfonyl)piperidin-4-yl]propanoate (): Structure: Difluorophenyl group and methylsulfonyl-piperidine substitution. Synthesis Yield: 67% (similar methodology to target compound). Properties: Increased steric bulk and electron-withdrawing effects from sulfonyl groups may affect receptor binding. Significance: Highlights the impact of fluorination patterns and piperidine modifications on drug-like properties .
Fluorophenyl-3-oxopropanoate Esters
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (HC-6420, CAS 1999-00-4, ): Structure: Lacks the piperidine ring; features a ketone instead. Properties: Higher polarity due to the oxo group (logP likely lower than target compound).
Piperidine-Based Propanoates
- Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS 473987-06-3, ): Structure: No fluorophenyl group; free piperidine amine (as hydrochloride salt). Properties: Molecular weight = 221.73 g/mol; logP = 1.65 (unprotonated form). Significance: The absence of fluorophenyl reduces aromatic interactions but increases solubility via the charged piperidine .
Benzyl-Substituted Piperidine Derivatives
- Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate (CAS 22048-15-3, ): Structure: Benzyl-piperidine and ketone groups. Properties: Benzyl group increases logP (estimated ~2.5), enhancing membrane permeability. Significance: Demonstrates how lipophilic substitutions on piperidine affect pharmacokinetics .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Synthesis Yield | logP (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate | Not Provided | C₁₆H₂₂FNO₂ | 4-Fluorophenyl, Piperidine | N/A | ~2.1 | ~291.36 |
| Ethyl 3-[2-(4-fluorophenyl)-4-oxothiazolidin-3-yl]propanoate | N/A | C₁₄H₁₆FNO₃S | 4-Fluorophenyl, Thiazolidinone | 82% | ~1.8 | 297.34 |
| Ethyl (3R)-3-(3,5-difluorophenyl)-3-[1-(methylsulfonyl)piperidin-4-yl]propanoate | N/A | C₁₇H₂₃F₂NO₄S | 3,5-Difluorophenyl, Methylsulfonyl-piperidine | 67% | ~1.5 | 383.43 |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 | C₁₁H₁₁FO₃ | 4-Fluorophenyl, Ketone | N/A | ~1.2 | 210.20 |
| Ethyl 3-(piperidin-4-yl)propanoate hydrochloride | 473987-06-3 | C₁₀H₂₀ClNO₂ | Piperidine (HCl salt) | N/A | 1.65 (uncharged) | 221.73 |
| Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate | 22048-15-3 | C₁₇H₂₃NO₃ | Benzyl-piperidine, Ketone | N/A | ~2.5 | 297.37 |
Key Findings
- Synthetic Accessibility: Thiazolidinone analogs (e.g., ) achieve higher yields (82%) compared to piperidine-based compounds, possibly due to fewer stereochemical challenges .
- Fluorination Impact: Monofluorophenyl (target compound) balances lipophilicity and electronic effects better than difluorophenyl analogs (), which may exhibit excessive electron withdrawal .
- Piperidine Modifications : Substituents like methylsulfonyl () or benzyl () groups alter solubility and target engagement, whereas the unsubstituted piperidine in the target compound may favor CNS penetration .
- Biological Relevance: While antibacterial activity is reported for thiazolidinone derivatives (), data for the target compound remains unexplored, indicating a gap in current research .
Biological Activity
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate, with the CAS number 1061989-10-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 279.35 g/mol. Its structure includes a piperidine ring and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂FNO₂ |
| Molecular Weight | 279.35 g/mol |
| CAS Number | 1061989-10-3 |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acrylate or similar reagents under controlled conditions. The introduction of the fluorophenyl group can enhance the compound's lipophilicity and biological activity.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with bacterial cell membranes, potentially increasing its efficacy.
- Cytotoxicity : Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound has yet to be thoroughly investigated, but its structural analogs have shown promising results in inhibiting cancer cell proliferation.
- Neurological Effects : Given the piperidine structure, this compound may also exhibit neuroactive properties. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
